1-allyl-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-Allyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H10N2O. It is a derivative of benzimidazole, featuring an allyl group at the nitrogen atom and an aldehyde group at the second position of the benzimidazole ring.
Mechanism of Action
- The primary targets of this compound are not extensively documented in the literature. However, benzimidazole derivatives often interact with enzymes and receptors due to their structural similarity to nucleotides and other bioactive molecules .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-allyl-1H-benzimidazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 1-Allyl-1H-benzimidazole-2-carboxylic acid
Reduction: 1-Allyl-1H-benzimidazole-2-methanol
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Allyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Allyl-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Isopropyl-1H-benzimidazole-2-carbaldehyde: Similar structure but with an isopropyl group instead of an allyl group.
1-Propyl-1H-imidazole-2-carbaldehyde: Similar structure but with a propyl group and an imidazole ring instead of a benzimidazole ring.
2-Ethyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with an ethyl group and a carboxylic acid group at different positions.
Properties
IUPAC Name |
1-prop-2-enylbenzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUVSLWAQTFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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